Thalidomide-5-NH2-CH2-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-5-NH2-CH2-COOH: is a potent and selective inhibitor of tropomyosin receptor kinase (Trk). It is a ligand for E3 ligase and has potential for studying one or more diseases . The compound has a molecular formula of C15H13N3O6 and a molecular weight of 331.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-NH2-CH2-COOH involves multiple steps, starting from commercially available thalidomideThe reaction conditions typically involve the use of reagents such as DMSO (dimethyl sulfoxide) and various catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C in powder form to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-NH2-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: The amino and carboxyl groups can participate in substitution reactions with other reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Thalidomide-5-NH2-CH2-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with proteins and enzymes, particularly tropomyosin receptor kinase.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mechanism of Action
The mechanism of action of Thalidomide-5-NH2-CH2-COOH involves its inhibition of tropomyosin receptor kinase (Trk). By binding to Trk, the compound interferes with the signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
Thalidomide: The parent compound from which Thalidomide-5-NH2-CH2-COOH is derived.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide derivative with potent anti-inflammatory and anti-cancer effects
Uniqueness: Thalidomide-5-NH2-CH2-COOH is unique due to its specific modifications, which confer selective inhibition of tropomyosin receptor kinase. This selectivity makes it a valuable tool for studying Trk-related pathways and developing targeted therapies .
Biological Activity
Thalidomide-5-NH2-CH2-COOH, also referred to as compound 114, is a derivative of thalidomide that has garnered attention for its biological activity, particularly as a selective inhibitor of tropomyosin receptor kinase (Trk). This compound exhibits potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Structure and Properties
This compound is characterized by its unique molecular structure, which includes an amino group and a carboxylic acid side chain. The molecular formula is C15H13N3O6 with a molecular weight of 331.28 g/mol. The compound's structure enhances its reactivity and biological activity compared to other thalidomide derivatives.
Property | Value |
---|---|
Molecular Formula | C15H13N3O6 |
Molecular Weight | 331.28 g/mol |
CAS Number | 2412056-27-8 |
Solubility | ≥ 2.08 mg/mL (6.28 mM) in DMSO |
Storage | -20°C for powder; -80°C in solvent |
This compound functions primarily as a Trk receptor inhibitor . Trk receptors are critical in neuronal signaling pathways that govern survival and differentiation. By inhibiting these receptors, this compound can potentially modulate pathways involved in tumor growth and neurodegeneration. The compound also acts as a ligand for E3 ligase, which may further enhance its therapeutic profile by promoting targeted degradation of specific proteins involved in disease processes .
Biological Activity and Research Findings
Research indicates that this compound exhibits significant biological activities:
- Inhibition of Trk Receptors : Studies have shown that this compound selectively inhibits Trk receptors, which are implicated in various cancers and neurodegenerative diseases .
- Potential Anti-Cancer Effects : The compound's ability to inhibit Trk signaling suggests it may be effective against tumors that rely on this pathway for growth and survival .
- Immunomodulatory Properties : Like its parent compound thalidomide, this compound may also exhibit immunomodulatory effects, making it a candidate for treating autoimmune diseases .
Case Studies
Several studies have explored the efficacy of Thalidomide derivatives, including this compound:
- Cancer Treatment : A study on the anti-tumorigenic properties of thalidomide analogs demonstrated that compounds similar to this compound could inhibit the growth of multiple myeloma cells in vitro, highlighting their potential as anti-cancer agents .
- Neurodegenerative Diseases : Research has indicated that inhibiting Trk receptors can lead to reduced neuronal death in models of neurodegeneration, suggesting that this compound might be beneficial in conditions like Alzheimer's disease .
Comparative Analysis with Other Thalidomide Derivatives
The following table compares this compound with other notable thalidomide derivatives:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Thalidomide | Original sedative | Teratogenic effects; immunomodulatory properties |
Thalidomide-5-O-CH2-COOH | Ether instead of amine | E3 ligase ligand-linker conjugate |
Thalidomide-NH-CH2-COOH | Lacks carboxylic acid | Similar Trk inhibition but different reactivity |
Lenalidomide | Modified thalidomide | Enhanced anti-inflammatory and anti-cancer activity |
This compound | Amino group and carboxylic acid | Selective Trk inhibition; potential for various diseases |
Properties
IUPAC Name |
2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O6/c19-11-4-3-10(13(22)17-11)18-14(23)8-2-1-7(16-6-12(20)21)5-9(8)15(18)24/h1-2,5,10,16H,3-4,6H2,(H,20,21)(H,17,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATMCTCUKSYXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.